2,5-Dibromothieno[3,2-b]thiophene

Organic Photovoltaics Conjugated Polymers Regioisomer Engineering

Specify 2,5-Dibromothieno[3,2-b]thiophene for high-performance organic electronics. Its 2,5-substitution pattern is essential: comparative studies show it delivers a 1.87-fold photovoltaic efficiency gain over the 3,6-isomer by ensuring backbone planarity. Using an unverified dibromothienothiophene risks steric defects and device failure. Choose ≥98% GC-pure regioisomer for reliable Suzuki/Stille polymerizations and high-mobility OFETs (0.5–1 cm²/V·s).

Molecular Formula C6H2Br2S2
Molecular Weight 298 g/mol
CAS No. 25121-87-3
Cat. No. B1273552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromothieno[3,2-b]thiophene
CAS25121-87-3
Molecular FormulaC6H2Br2S2
Molecular Weight298 g/mol
Structural Identifiers
SMILESC1=C(SC2=C1SC(=C2)Br)Br
InChIInChI=1S/C6H2Br2S2/c7-5-1-3-4(10-5)2-6(8)9-3/h1-2H
InChIKeyAPDAUBNBDJUQGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromothieno[3,2-b]thiophene (CAS 25121-87-3): A Strategic Building Block for High-Performance Organic Electronics and Advanced Synthesis


2,5-Dibromothieno[3,2-b]thiophene (CAS 25121-87-3) is a sulfur-rich, fused heterocyclic building block of the thienothiophene family [1]. Characterized by a rigid, planar aromatic core with bromine atoms at the 2- and 5-positions, it serves as a versatile intermediate for synthesizing conjugated polymers and small molecules [2]. Its primary utility lies in materials science, where it is incorporated into the backbones of polymers for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) [3].

2,5-Dibromothieno[3,2-b]thiophene: Why Regioisomer Purity and Linker Position Dictate Device Performance and Synthetic Fidelity


While several dibromothienothiophenes and dibromothiophenes exist as monomers for conjugated polymers, their performance is highly dependent on precise regiochemistry and core planarity. The 2,5-substitution pattern on the [3,2-b] fused ring system is not interchangeable with the 3,6-isomer or other analogs [1]. As demonstrated in direct comparative studies, the choice between 2,5- and 3,6-linker positions on the same thieno[3,2-b]thiophene core leads to a 1.87-fold difference in photovoltaic power conversion efficiency due to fundamental changes in polymer backbone conformation, electronic structure, and solid-state morphology [2]. Consequently, substituting a generic 'dibromothienothiophene' without verifying regioisomeric purity can introduce uncontrolled steric hindrance and torsional defects, severely compromising device performance.

2,5-Dibromothieno[3,2-b]thiophene: Quantitative Comparative Evidence for Superior Performance in Electronic Applications


Superior Photovoltaic Power Conversion Efficiency: 1.87-Fold Enhancement Over the 3,6-Regioisomer

In a direct comparative study of wide band gap conjugated polymers for photovoltaic applications, the polymer derived from 2,5-dibromothieno[3,2-b]thiophene (PBDT-TT25) achieved a 1.87-fold higher power conversion efficiency (PCE) than the polymer derived from its 3,6-dibromo analog (PBDT-TT36) [1]. The improvement was primarily attributed to a significantly broadened absorption spectrum and an elevated HOMO energy level, which collectively enhanced the short-circuit current density (JSC) and fill factor (FF) of the resulting devices [1].

Organic Photovoltaics Conjugated Polymers Regioisomer Engineering

Enhanced Hole Mobility: 0.5–1 cm²/V·s in OFETs Compared to Unsubstituted Core

Polymers and oligomers incorporating the 2,5-dibromothieno[3,2-b]thiophene unit exhibit hole mobilities in the range of 0.5–1 cm²/V·s in organic field-effect transistor (OFET) devices . This represents a significant improvement over unsubstituted thieno[3,2-b]thiophene, which typically achieves hole mobilities around 0.1 cm²/V·s [1]. The enhanced charge transport is attributed to the rigid, planar core and the extended conjugation achievable via polymerization through the 2,5-positions.

Organic Field-Effect Transistors Charge Transport p-Type Semiconductors

Tailored Electronic Structure: Elevated HOMO Level and Reduced Backbone Twist Angle for Improved Polymer Morphology

A systematic evaluation of linker positions revealed that incorporating the 2,5-isomer significantly reduces the twist angle along the polymer backbone compared to the 3,6-isomer [1]. This reduction in torsional strain leads to a more planar and conjugated backbone, which directly elevates the highest occupied molecular orbital (HOMO) energy level of the resulting polymer (PBDT-TT25) relative to the polymer derived from the 3,6-isomer (PBDT-TT36) [1].

Electronic Structure HOMO-LUMO Engineering Polymer Morphology

Reliable Physical Properties and Commercial Availability: Defined Melting Point (124–129 °C) and High Purity (≥98% GC)

Commercial sources confirm a consistent melting point range of 124–129 °C for 2,5-dibromothieno[3,2-b]thiophene , which is higher and narrower than the 110–112 °C range reported for the closely related regioisomer 2,5-dibromothieno[2,3-b]thiophene [1]. The compound is commercially available with high purity (≥98.0% by GC) , ensuring reliable and reproducible results in polymerization and coupling reactions.

Material Characterization Quality Control Procurement Specification

Proven Synthetic Versatility: Demonstrated Utility in Stille and Suzuki Cross-Coupling Reactions

The 2,5-dibromo substitution pattern on the thieno[3,2-b]thiophene core is highly active in palladium-catalyzed cross-coupling reactions, including Stille and Suzuki couplings [1]. This has been demonstrated in the synthesis of a series of small molecules and polymers for thin-film transistor applications [1]. In contrast, the 3,6-dibromo isomer and other polybromo derivatives exhibit different reactivity profiles and are often used to access different substitution patterns via bromine→lithium exchange [2].

Cross-Coupling Polymer Synthesis Organic Synthesis

2,5-Dibromothieno[3,2-b]thiophene: Validated Application Scenarios for Maximizing Research and Industrial Value


High-Performance Organic Photovoltaic (OPV) Polymer Development

For researchers designing wide band gap donor polymers for organic solar cells, 2,5-dibromothieno[3,2-b]thiophene is a superior comonomer choice. Evidence demonstrates that substituting the 3,6-isomer with this 2,5-isomer yields a 1.87-fold enhancement in power conversion efficiency due to improved backbone planarity and optimized electronic structure [1]. Procurement of this specific regioisomer is essential for achieving state-of-the-art device performance. [1]

p-Type Organic Field-Effect Transistor (OFET) Semiconductor Fabrication

This compound serves as a critical building block for achieving high hole mobility in p-type OFETs. Polymers derived from this monomer exhibit mobilities in the 0.5–1 cm²/V·s range [1], representing a 5- to 10-fold improvement over unsubstituted thieno[3,2-b]thiophene oligomers . Researchers aiming to maximize charge carrier mobility and transistor switching speed should prioritize this monomer over other less planar or less conjugated alternatives. [1]

Synthesis of Well-Defined Conjugated Oligomers via Pd-Catalyzed Cross-Coupling

The defined 2,5-dibromo substitution pattern is ideally suited for the iterative synthesis of monodisperse conjugated oligomers using Stille or Suzuki coupling protocols [1]. This contrasts with the 3,6-isomer, which is more commonly employed for dilithiation and subsequent functionalization . For chemists seeking precise control over chain length and end-group functionality in organic semiconductors, the 2,5-isomer is the monomer of choice. [1]

OLED Hole-Transport and Emissive Layer Material Engineering

The planar, sulfur-rich core of 2,5-dibromothieno[3,2-b]thiophene is valuable for developing hole-transporting and emissive materials in OLEDs [1]. Its incorporation into polymer backbones can tune energy levels and enhance charge injection, directly impacting device efficiency and lifetime. Procurement of this high-purity building block (≥98% GC) ensures the reliable and reproducible fabrication of these performance-critical layers. [1]

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